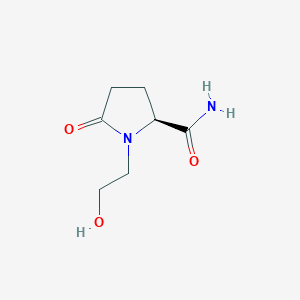
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a hydroxyethyl group and a pyrrolidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of (S)-pyrrolidine-2-carboxylic acid with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidine-2-carboxylic acid: Lacks the hydroxyethyl group but shares the pyrrolidine ring structure.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but has a different core structure.
N-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidine ring.
Uniqueness
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is unique due to the combination of its chiral center, hydroxyethyl group, and pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-1-2-6(11)9(5)3-4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1 |
InChI Key |
ZOVXZBQZDFCLTB-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N)CCO |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



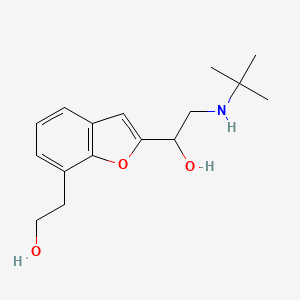
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
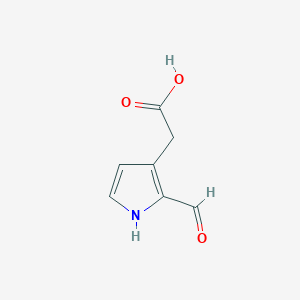
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
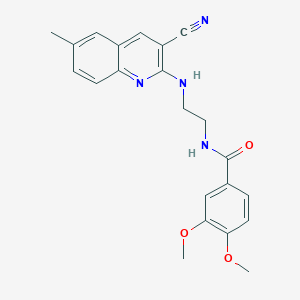
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
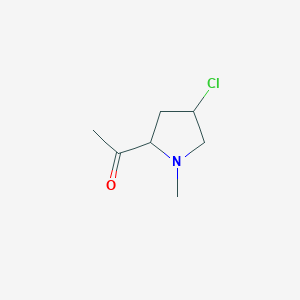
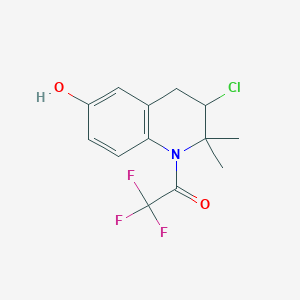
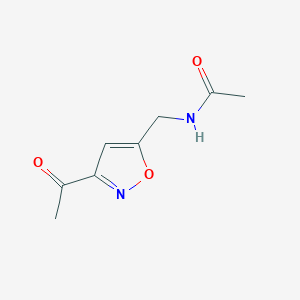
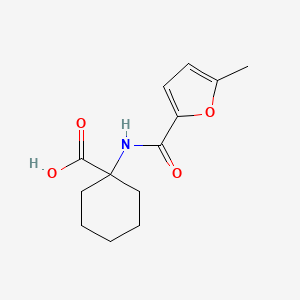
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
